Disodium naphthalene-2,6-disulphonate

Description

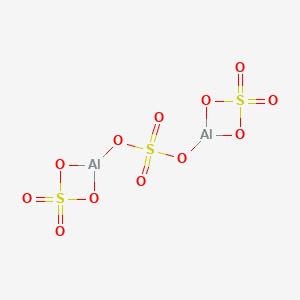

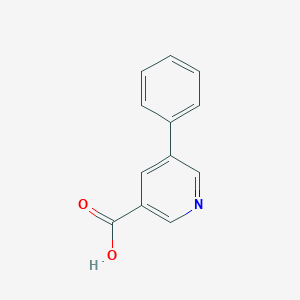

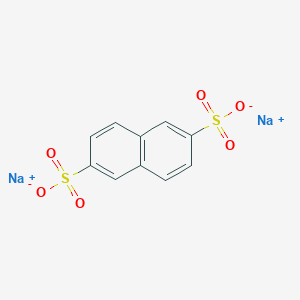

Disodium naphthalene-2,6-disulphonate, also known as 2,6-Naphthalenedisulfonic acid disodium salt, is an organic compound . It belongs to the class of organic compounds known as 2-naphthalene sulfonates . The molecular formula is C10H6Na2O6S2 and the molecular weight is 332.26 g/mol .

Molecular Structure Analysis

The molecular structure of Disodium naphthalene-2,6-disulphonate consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position . The SMILES string representation of the molecule is[Na+].[Na+].[O-]S(=O)(=O)c1ccc2cc(ccc2c1)S([O-])(=O)=O . Physical And Chemical Properties Analysis

Disodium naphthalene-2,6-disulphonate is a white crystalline powder . It has a melting point of over 300 °C .Scientific Research Applications

Solubility and Purification Applications

Disodium naphthalene-2,6-disulphonate exhibits unique solubility characteristics in various solvent mixtures. In a study, its solubility was measured in binary mixtures of sodium chloride + water, sodium sulfate + water, and ethanol + water. The results indicated that sodium chloride + water is an optimal solvent mixture for purifying disodium naphthalene-2,6-disulphonate, making it a valuable component in purification processes (Li et al., 2011).

Waste Water Treatment and Environmental Applications

The compound has demonstrated potential in environmental applications, particularly in wastewater treatment. One study examined the sorption of aromatic sulfonates, including disodium naphthalene-2,6-disulphonate, onto aminated polystyrene sorbents. This process is critical for optimizing chemical wastewater treatment, making the compound an important player in environmental sustainability efforts (Pan et al., 2008).

Analytical Chemistry and Detection Techniques

Disodium naphthalene-2,6-disulphonate is also utilized in analytical chemistry. In one approach, it was used in a method involving the pre-concentration of copper from aqueous solutions. This indicates its role in enhancing the sensitivity and precision of trace metal detection in various samples, crucial for both environmental monitoring and industrial processes (Taher, 2000).

Geothermal Reservoir Tracing

The compound's stability under high-temperature conditions makes it suitable for use as a tracer in geothermal reservoirs. It can withstand temperatures up to 310°C, and sometimes even 350°C, providing a reliable means for mapping and understanding geothermal reservoir dynamics (Rose et al., 2001).

Polymer Science and Engineering

In polymer science, disodium naphthalene-2,6-disulphonate has been incorporated into the synthesis of sulfonated poly(aryl ether) copolymers. These copolymers are potential candidates for use in polymer electrolyte membrane fuel cells, indicating the compound's contribution to the development of clean energy technologies (Zhaoxia et al., 2017).

Environmental Remediation

The compound's interaction with layered double hydroxides (LDHs) suggests its potential in environmental remediation, particularly in the selective uptake of hazardous aromatic compounds from aqueous solutions. This application is pivotal for reducing environmental pollution and promoting ecological health (Kameda et al., 2006).

properties

IUPAC Name |

disodium;naphthalene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLWPIYWZEJOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

581-75-9 (Parent) | |

| Record name | Disodium naphthalene-2,6-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70167957 | |

| Record name | Disodium naphthalene-2,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium naphthalene-2,6-disulphonate | |

CAS RN |

1655-45-4 | |

| Record name | Disodium naphthalene-2,6-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium naphthalene-2,6-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium naphthalene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.